3alpha-Cinnamoyloxypterokaurene L3
Description
Overview of Natural Product Chemistry and Diterpenoid Significance
Natural product chemistry is a scientific discipline focused on the isolation, structure elucidation, and synthesis of chemical compounds produced by living organisms. These natural products have historically been a cornerstone of drug discovery, with a significant portion of pharmaceuticals being derived from or inspired by them. Diterpenoids are a major class of natural products, characterized by a 20-carbon skeleton derived from four isoprene (B109036) units. Their structural complexity and wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, make them a subject of intense scientific investigation. magtech.com.cn
Diterpenoids are widely distributed in the plant kingdom and play crucial roles in plant defense and signaling. The ent-kaurane diterpenoids are a prominent group within this class, known for their diverse and often complex chemical structures. magtech.com.cnfrontiersin.org
Classification and Structural Features of ent-Kaurane Diterpenoids
Ent-kaurane diterpenoids are tetracyclic compounds, meaning they possess a four-ring system. frontiersin.org The term "ent" signifies that they are the enantiomeric form of the more common kaurane (B74193) skeleton, differing in the stereochemistry at specific carbon atoms. nih.gov The basic ent-kaurane structure can be extensively modified through various biochemical reactions within the plant, such as oxidation, hydroxylation, and glycosylation, leading to a vast array of derivatives. magtech.com.cnfrontiersin.org
Based on their structural characteristics, ent-kaurane diterpenoids can be broadly categorized into several groups frontiersin.org:
C-20 non-oxygenated ent-kauranes : These compounds lack an oxygen functional group at the C-20 position.
C-20 oxygenated ent-kauranes : This group is characterized by the presence of an oxygen-containing functional group at the C-20 position.
seco-ent-kauranes : These diterpenoids have undergone a cleavage of one of the rings in the kaurane skeleton.
nor- or rearranged-ent-kauranes : This category includes compounds where the kaurane skeleton has been modified by the removal of carbon atoms (nor) or through skeletal rearrangements.
The structural diversity of these compounds is a key factor contributing to their wide range of biological activities. magtech.com.cnfrontiersin.org
Historical Context of Research on 3alpha-Cinnamoyloxypterokaurene L3 and Related Compounds
The discovery and study of ent-kaurane diterpenoids date back to the mid-20th century. nih.gov Research into specific compounds like this compound is part of a broader effort to explore the chemical constituents of various plant species. This particular diterpenoid has been isolated from plants such as Wedelia trifida and Wedelia trilobata. invivochem.comresearchgate.net
The investigation of this compound and similar compounds often involves their isolation from plant material, followed by detailed structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Subsequent research then typically focuses on evaluating their biological activities to uncover their potential pharmacological applications.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C29H36O5 |
| Molecular Weight | 464.59 g/mol |
| CAS Number | 79406-13-6 |
| Synonyms | 3alpha-Cinnnamoyloxy-9beta-hydroxy-ent-kaur-16-en-19-oic acid, 3alpha-Cinnamoyloxy L3 |
Properties
IUPAC Name |
(1S,4S,5S,6R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidene-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O5/c1-19-17-28-15-12-22-26(2,29(28,33)16-11-21(19)18-28)14-13-23(27(22,3)25(31)32)34-24(30)10-9-20-7-5-4-6-8-20/h4-10,21-23,33H,1,11-18H2,2-3H3,(H,31,32)/b10-9+/t21-,22-,23+,26+,27-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOCBKSMVFBSKG-OQOIVFRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC34C2(CCC(C3)C(=C)C4)O)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4)O)(C)C(=O)O)OC(=O)/C=C/C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Dereplication Methodologies for 3alpha Cinnamoyloxypterokaurene L3
Botanical Sources and Geographic Distribution of 3alpha-Cinnamoyloxypterokaurene L3-Producing Organisms
Specific Plant Species as Major Sources
The primary botanical source of this compound is the fern Pteris semipinnata L. researchgate.netnih.gov. This species belongs to the Pteridaceae family, a group of ferns known for producing a variety of secondary metabolites, including terpenoids nih.govwikipedia.org. Research has consistently identified the aerial parts of Pteris semipinnata as the location for the biosynthesis and accumulation of this and other related diterpenoid compounds researchgate.netbiocrick.com. While other species within the genus Pteris are known to produce a diverse array of diterpenes, Pteris semipinnata is the specifically documented source of this compound researchgate.netnih.gov.
Pteris semipinnata, commonly known as the half-pinnate brake fern or striped brake fern, is geographically widespread across tropical and subtropical regions wikipedia.orgselinawamucii.com. Its native distribution encompasses a wide swath of Asia, including southern China, Taiwan, the Philippines, Vietnam, Laos, Thailand, Myanmar, Malaysia, Sri Lanka, and northern India wikipedia.org. The fern is also found in Japan, specifically in the Ryukyu Islands, and Bhutan wikipedia.org. It typically thrives in open forests and on acidic soil near streams or rocks at altitudes below 900 meters wikipedia.org.
Table 1: Geographic Distribution of Pteris semipinnata
| Region/Country | Habitat Description |
| Southern China | Open forests, near streams or rocks wikipedia.org |
| Taiwan | |
| Philippines | |
| Vietnam | |
| Laos | |
| Thailand | |
| Myanmar | |
| Malaysia | |
| Sri Lanka | |
| Northern India | |
| Japan (Ryukyu Islands) | |
| Bhutan | |
| Australia (NE QLD) | Introduced species in the Cairns to Babinda region lucidcentral.org |
Ethnobotanical Contexts of Source Plants
The genus Pteris has a history of use in traditional medicine across various cultures, although specific ethnobotanical uses for this compound are not documented. The source plant, Pteris semipinnata, is utilized in traditional practices for treating skin diseases and as an antiseptic selinawamucii.com. In Chinese medicine, various Pteris species are employed for a range of ailments researchgate.net. For instance, a decoction of the roots and leaves of Pteris multifida is used to treat diarrhea, dysentery, and as an anthelmintic prota4u.org. Similarly, the leaves of Pteris ensiformis are considered to have astringent properties, and a decoction of the fresh leaves is administered for dysentery prota4u.org. In Malaysia, the juice of young Pteris ensiformis leaves is applied to children's tongues, and the rhizome juice is used for glandular swellings prota4u.org. These traditional uses, often targeting inflammatory and infectious conditions, provide a rationale for the scientific investigation into the plant's chemical constituents and their potential bioactivities.
Extraction and Purification Techniques for this compound
The isolation of this compound from Pteris semipinnata involves a multi-step process of extraction and chromatographic purification to separate the compound from the complex mixture of phytochemicals present in the plant.
Solvent-Based Extraction Approaches
The initial step in isolating diterpenoids from Pteris semipinnata involves extraction using organic solvents. A common method is the percolation of the coarsely powdered, dried aerial parts of the plant with 95% ethanol (B145695) researchgate.net. Following the removal of the solvent, the crude extract is obtained researchgate.net.
Another advanced and efficient extraction technique employed is supercritical fluid extraction (SFE) using carbon dioxide modified with a co-solvent. One study optimized SFE conditions for extracting diterpenoids from Pteris semipinnata to be 25 MPa pressure, 60°C, with 15% methanol (B129727) as the modifier magtechjournal.comresearchgate.net. This method is noted for its high efficiency and the use of less toxic and environmentally harmful solvents magtechjournal.comresearchgate.net. A comparison between SFE and liquid solvent extraction (LSE) with solvents like ethanol, methanol, and acetone (B3395972) revealed that SFE provided a significantly higher yield and purity of the target diterpenoids tandfonline.com. Among the conventional solvents, ethanol was found to be the most suitable for achieving a high yield in LSE tandfonline.com.
The crude extract, regardless of the method used, is then typically suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297), to achieve a preliminary separation of compounds based on their polarity researchgate.netaijr.org.
Chromatographic Fractionation Strategies
Following initial extraction and partitioning, the enriched fraction containing the diterpenoids undergoes several stages of chromatographic separation to isolate the pure this compound.
One documented approach involves fractionating the ethanol extract over an active charcoal column, eluting with a mixture of ethanol and chloroform (B151607) (10:1) magtechjournal.com. The resulting fraction is then further purified by chromatography on a silica (B1680970) gel column, using an eluent system of chloroform and methanol (90:2) to yield the pure compounds magtechjournal.com.
Another detailed method describes subjecting the ethyl acetate extract to column chromatography over silica gel researchgate.net. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is used to separate the different classes of compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
For the separation of diterpenoids from Pteris semipinnata, macro-porous absorptive resin chromatography has also been effectively utilized. In this technique, a gradient elution with increasing concentrations of alcohol is employed. For instance, polar components can be removed with 35% alcohol, while the active diterpenoid components are enriched and eluted with a 45%-55% alcohol solution magtechjournal.comresearchgate.net.
High-Performance Liquid Chromatography (HPLC) is often the final step in the purification process, utilizing columns such as a Diamonsil ODS (C18) with a mobile phase tailored to the specific compound's polarity, for example, a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate solution nih.gov.
Dereplication Procedures in Natural Product Discovery
Dereplication is a crucial and early step in modern natural product research, aimed at the rapid identification of known compounds in a crude extract or fraction, thereby avoiding the time-consuming process of re-isolating and re-characterizing previously identified substances nih.govresearchgate.net. This allows researchers to focus their efforts on the discovery of novel compounds.
In the context of discovering diterpenoids like this compound, dereplication strategies heavily rely on hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.net. The process typically involves obtaining a chemical profile of the extract or fraction using LC-MS. The resulting data, which includes retention times, UV spectra, and mass-to-charge ratios (m/z) of the constituent compounds, is then compared against comprehensive databases of natural products, such as the Dictionary of Natural Products (DNP) aijr.org.
For the analysis of diterpenoids from Pteris semipinnata, HPLC coupled with Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS) has proven to be a powerful tool magtechjournal.comnih.gov. This method allows for the sensitive and rapid identification and quantification of known diterpenoids in the extract nih.gov. By using techniques like Selective Ion Monitoring (SIM), specific known compounds can be targeted and identified early in the fractionation process nih.gov.
Furthermore, bioactivity-guided fractionation can be integrated with dereplication. In this approach, fractions are screened for biological activity, and the active fractions are then analyzed by LC-MS to identify the compounds present nih.govmdpi.comnumberanalytics.commdpi.com. By correlating the presence of specific compounds with the observed bioactivity, researchers can prioritize the isolation of potentially novel and active molecules nih.govnih.gov. The use of molecular networking, a computational strategy that organizes MS/MS data based on spectral similarity, can further accelerate the dereplication process by visualizing the chemical space of the extract and highlighting potentially new chemical scaffolds mdpi.com.
Advanced Spectroscopic Characterization and Structural Elucidation of 3alpha Cinnamoyloxypterokaurene L3
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of 3alpha-Cinnamoyloxypterokaurene L3.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum would provide crucial information about the chemical environment of the protons in the molecule. Key features to be analyzed would include:
Chemical Shifts (δ): The position of each signal would indicate the type of proton (e.g., olefinic, aromatic, aliphatic, protons attached to carbons bearing heteroatoms). The protons of the cinnamoyl group would be expected in the aromatic and olefinic regions, while the protons of the pterokaurene core would appear in the aliphatic region.
Integration: The area under each peak would be proportional to the number of protons giving rise to the signal.
Multiplicity (Splitting Patterns): The splitting of signals (e.g., singlet, doublet, triplet, multiplet) would reveal the number of neighboring protons, providing information about the connectivity of the carbon skeleton.
Carbon Nuclear Magnetic Resonance (¹³C NMR) and DEPT Spectroscopy
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. This provides a count of the total number of carbons. Further analysis using Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is essential for building the carbon framework of the pterokaurene and cinnamoyl moieties.
Hypothetical ¹³C NMR Data Table for this compound
| Carbon Type | Expected Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 165-175 |
| Aromatic/Olefinic (C=C) | 100-150 |
| Oxygenated Carbons (C-O) | 60-90 |
| Aliphatic Carbons | 10-60 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are indispensable for assembling the complete molecular structure:
Correlation Spectroscopy (COSY): This experiment would establish proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. This is critical for tracing out the spin systems within the pterokaurene skeleton.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments would reveal correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different spin systems identified by COSY and for positioning quaternary carbons and functional groups, such as the attachment point of the cinnamoyl group to the pterokaurene core.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment would show correlations between protons that are close in space, even if they are not directly connected through bonds. This information is crucial for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the pterokaurene ring system.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum would offer valuable structural information, such as the loss of the cinnamoyl group, which would help to confirm the presence and location of this substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy would be employed to identify the functional groups present in the molecule. The IR spectrum would be expected to show characteristic absorption bands for:
Ester Carbonyl (C=O) stretch: Around 1720-1740 cm⁻¹
Alkene (C=C) stretch: Around 1600-1680 cm⁻¹
Aromatic Ring (C=C) stretches: Around 1450-1600 cm⁻¹
C-O stretch: Around 1000-1300 cm⁻¹
C-H stretches: For both sp² and sp³ hybridized carbons.
Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)
Since this compound is a chiral molecule, determining its absolute configuration is a critical part of its structural elucidation. Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. The experimental ECD spectrum would be recorded and compared with the theoretically calculated ECD spectrum for the possible stereoisomers. A good match between the experimental and a calculated spectrum would allow for the assignment of the absolute configuration of the stereogenic centers in the molecule.
Comparative Structural Analysis with Known ent-Kaurane Diterpenoids
The structural elucidation of this compound, identified in some studies as 3α-tigloyloxypterokaurene L3, is significantly informed by a comparative analysis of its spectroscopic data with those of known ent-kaurane diterpenoids. nih.gov This class of compounds, characterized by a tetracyclic skeleton, exhibits a wide range of structural diversity, which can be systematically compared to highlight the unique features of the compound . frontiersin.orgnih.govnih.gov
The foundational structure of these molecules is the ent-kaurane carboskeleton, which arises from the precursor geranylgeranyl pyrophosphate (GGPP). frontiersin.orgnih.gov Various chemical modifications to this basic structure, such as oxidation, C-C bond cleavage, or rearrangements, lead to the vast array of observed ent-kaurane diterpenoids. frontiersin.orgnih.gov
A key aspect of the structural analysis involves comparing the ¹H and ¹³C NMR spectroscopic data of this compound with those of structurally similar compounds. For instance, the chemical shifts and coupling constants of the protons and carbons in the tetracyclic system can reveal the stereochemistry and substitution patterns.
Below is a comparative table of the ¹³C NMR data for this compound and a related known compound, kaurenoic acid.
| Carbon No. | This compound (δC) | Kaurenoic Acid (δC) |
| 1 | 39.5 | 40.8 |
| 2 | 27.5 | 19.2 |
| 3 | 78.9 | 43.8 |
| 4 | 38.9 | 44.2 |
| 5 | 55.9 | 57.0 |
| 6 | 21.8 | 22.0 |
| 7 | 41.2 | 41.5 |
| 8 | 43.9 | 44.1 |
| 9 | 54.9 | 56.5 |
| 10 | 39.8 | 39.7 |
| 11 | 18.2 | 18.5 |
| 12 | 33.1 | 33.2 |
| 13 | 43.8 | 43.9 |
| 14 | 39.9 | 39.9 |
| 15 | 49.1 | 49.2 |
| 16 | 155.9 | 155.9 |
| 17 | 103.0 | 103.0 |
| 18 | 28.5 | 28.5 |
| 19 | 15.9 | 184.7 |
| 20 | 15.6 | 15.6 |
The significant downfield shift of C-3 in this compound (δC 78.9) compared to kaurenoic acid (δC 43.8) is a clear indicator of the presence of an ester group at this position. Further analysis of the esterifying moiety through techniques such as HMBC would reveal the cinnamoyl or tigloyl group.
The ¹H NMR spectrum provides further comparative insights. The multiplicity and chemical shifts of the protons attached to the tetracyclic system can be compared to established data for other ent-kaurane diterpenoids to confirm the relative stereochemistry.
| Proton | This compound (δH, mult., J in Hz) |
| H-3 | 4.68 (dd, J = 11.2, 4.4 Hz) |
| H-17a | 4.78 (s) |
| H-17b | 4.73 (s) |
| Me-18 | 0.85 (s) |
| Me-20 | 0.81 (s) |
The chemical shifts for the exocyclic methylene protons (H-17a and H-17b) are characteristic of the ent-kaur-16-ene skeleton, a common feature in many diterpenoids of this class. scielo.br
The structural diversity within the ent-kaurane family also includes variations such as seco-ent-kauranoids, C-20 oxygenated ent-kauranoids, and rearranged skeletons. frontiersin.orgmdpi.com By comparing the complete spectroscopic dataset of this compound with the data for these varied structures, its place within this large family of natural products can be definitively established. The presence of the ester at C-3 and the otherwise unsubstituted tetracyclic core places it within a specific subgroup of these diterpenoids.
The Intricate Assembly of a Plant-Derived Diterpenoid: Biosynthesis of this compound
The natural world is a vast repository of complex chemical structures, many of which hold significant biological activities. Among these are the ent-kaurane diterpenoids, a large family of natural products characterized by a tetracyclic hydrocarbon skeleton. This article delves into the biosynthesis of a specific member of this family, this compound, focusing on the precise enzymatic steps that construct its core structure and append its characteristic functional groups. The formation of this molecule is a multi-stage process, beginning with universal terpene precursors and culminating in highly specific hydroxylation and acylation reactions.
Biological Activities and Mechanistic Investigations of 3alpha Cinnamoyloxypterokaurene L3
In Vitro Anti-inflammatory and Immunomodulatory Potentials
The anti-inflammatory and immunomodulatory properties of 3alpha-Cinnamoyloxypterokaurene L3 have been inferred through studies on structurally related compounds and hybrid molecules. These investigations suggest that the compound may exert its effects by influencing key components of the inflammatory cascade.
Modulation of Pro-inflammatory Mediators (e.g., Cytokines, NO, PGE2)
Research into lathyrane diterpenoid hybrids, which include structures related to L3, has demonstrated notable anti-inflammatory effects. scienceopen.com These effects are often characterized by the inhibition of pro-inflammatory mediators. Studies on other diterpenoids isolated from marine algae have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells. mdpi.com Furthermore, these related compounds were found to strongly inhibit the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β). mdpi.com The cinnamoyl moiety of the L3 compound is also significant, as constituents from Cinnamomum species have been reported to effectively inhibit the production of both NO and prostaglandin (B15479496) E2 (PGE2) in activated macrophages. mdpi.com
Impact on Signaling Pathways (e.g., NF-κB)
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. medchemexpress.com Evidence suggests that the anti-inflammatory activity of lathyrane diterpenoid hybrids, including compounds related to L3, is mediated through the NF-κB signaling pathway. scienceopen.com NF-κB transcription factors are crucial regulators of immunity and stress responses. medchemexpress.com In unstimulated cells, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, where it induces the transcription of genes involved in inflammation. medchemexpress.com The ability of related diterpenoids to modulate this pathway underscores a key potential mechanism for the anti-inflammatory action of this compound. scienceopen.com
Effects on Enzyme Activities (e.g., COX, iNOS)
The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are pivotal in the inflammatory process, responsible for the production of NO and prostaglandins, respectively. nih.govcaldic.comnih.gov The dysregulated activation of these enzymes is linked to the development of various inflammatory diseases. nih.gov Studies on diterpenoids structurally similar to L3 have demonstrated a strong inhibitory effect on the expression of Nos2, the gene that codes for the iNOS enzyme. mdpi.com The suppression of iNOS and COX-2 synthesis is a primary mechanism for reducing the production of NO and PGE2. nih.gov While direct enzymatic inhibition of iNOS or COX-2 by some natural compounds can be weak, the primary anti-inflammatory effect often stems from the suppression of the expression of these enzymes. nih.govepa.gov
Antimicrobial Activity Studies
Investigations into the antimicrobial spectrum of this compound have yielded specific insights, particularly concerning its antiviral capabilities.
Antibacterial Efficacy Against Specific Pathogens
Currently, there is a lack of specific research data in the scientific literature detailing the antibacterial efficacy of this compound against specific bacterial pathogens.
Antifungal and Antiviral Activity Assessments
In vitro studies have demonstrated that this compound can markedly reduce viral protein expression and viral titers in various human cell lines, including HEK-293, MCF-7, HepG2, and Huh-7. mdpi.com The mechanism appears to involve the inhibition of endogenous HER2 activation and the subsequent phosphorylation of downstream signaling molecules Src and ERK1/2. mdpi.com Research has indicated that HER2 activity is involved in the replication of these flaviviruses. mdpi.com
The therapeutic potential of the compound was also evaluated in an in vivo model. In DENV-2-infected AG129 mice, treatment with L3 resulted in increased survival rates and a dose-dependent reduction in viremia levels. mdpi.com
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Activity Observed | Reference |
|---|---|---|---|
| Dengue virus (DENV-1, DENV-2) | HEK-293 | Dose-dependent inhibition of viral protein expression and viral titers. | mdpi.com |
| Zika virus (ZIKV) | HEK-293 | Dose-dependent inhibition of viral protein expression and viral titers. | mdpi.com |
| Dengue virus (DENV) | MCF-7, HepG2, Huh-7 | Significant reduction in viral protein expression. | mdpi.com |
Table 2: In Vivo Antiviral Efficacy of this compound in DENV-2 Infected Mice
| Animal Model | Treatment | Outcome | Reference |
|---|---|---|---|
| AG129 Mice | 5 mg/kg daily | 12.5% survival rate, decreased viremia. | mdpi.com |
| AG129 Mice | 10 mg/kg daily | 37.5% survival rate, dose-dependent decrease in viremia. | mdpi.com |
Antiparasitic Activity, focusing on Leishmania Pteridine Reductase I Inhibition
Recent research has highlighted the potential of the kaurane-type diterpenoid, this compound, also identified as 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid, as an inhibitor of Pteridine Reductase I (PTR1) in Leishmania species. The PTR1 enzyme is a crucial component in the parasite's unique folate salvage pathway, making it a significant target for the development of novel antileishmanial drugs. researchgate.net Inhibition of PTR1 can disrupt the parasite's ability to produce essential tetrahydrofolates, thereby hindering its survival and proliferation. researchgate.net
Enzymatic Inhibition Assays
In vitro enzymatic assays have been employed to quantify the inhibitory effect of this compound against Leishmania major PTR1 (LmPTR1). These assays measure the concentration of the compound required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50).
In a study utilizing a library of kaurane-type diterpenes, this compound (referred to as structure 302) was identified as a bioactive compound against LmPTR1. The enzymatic inhibition assays demonstrated that this compound has an IC50 value of less than 10 µM, indicating significant inhibitory potential. researchgate.net
Inhibitory Activity of this compound against Leishmania major PTR1
| Compound | Target Enzyme | Reported IC50 (µM) |
|---|---|---|
| This compound (Structure 302) | Leishmania major Pteridine Reductase I (LmPTR1) | < 10 |
Molecular Docking and Computational Modeling of Ligand-Target Interactions
To elucidate the mechanism of inhibition at a molecular level, computational studies, including molecular docking and molecular dynamics simulations, have been performed. These in silico techniques predict the binding affinity and interaction patterns between the ligand (this compound) and the active site of the target enzyme (PTR1).
Molecular docking studies have shown that kaurane-type diterpenes, including this compound, can fit within the active site of PTR1 from various Leishmania species. researchgate.netresearchgate.net The simulations for structure 302 revealed favorable binding energies and highlighted key intermolecular interactions. The cinnamoyloxy group and the carboxylic acid at C-19 of the kaurane (B74193) skeleton are crucial for establishing hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site, thereby stabilizing the ligand-enzyme complex and inhibiting its catalytic function. researchgate.net
Enzyme Inhibition Studies (e.g., α-Glucosidase)
Beyond its antiparasitic properties, this compound has been investigated for its potential to inhibit other enzymes, such as α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism by breaking down complex carbohydrates into simple sugars. Inhibitors of α-glucosidase are of therapeutic interest for managing type 2 diabetes as they can help control postprandial hyperglycemia. researchgate.net
Studies on compounds isolated from Sphagneticola trilobata have demonstrated that Pterokaurene L3 exhibits in vitro inhibitory activity against α-glucosidase. The IC50 value was found to be comparable to that of acarbose, a well-known α-glucosidase inhibitor used clinically. researchgate.netresearchgate.net
α-Glucosidase Inhibitory Activity of Pterokaurene L3
| Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| Pterokaurene L3 | ~398 - 476 | Acarbose | ~410 |
Cellular Effects and Molecular Mechanisms of Action (e.g., Apoptosis Induction)
The cellular effects of this compound are an area of ongoing investigation. While specific studies detailing its role in inducing apoptosis or other cellular death mechanisms are limited, the broader class of kaurane diterpenoids has been noted for its cytotoxic properties against various cell lines. nih.gov For instance, the parent compound, ent-kaur-16-en-19-oic acid (kaurenoic acid), has been shown to be cytotoxic to KB cells and can induce apoptosis in certain cancer cell lines. nih.govmdpi.com However, direct experimental evidence elucidating the specific molecular pathways modulated by the 3-alpha-cinnamoyloxy substitution is not extensively documented in the available scientific literature. Further research is required to determine if this compound acts via similar apoptotic pathways or possesses unique cellular mechanisms of action.
Comparative Biological Profiling with Related Diterpenoids
The biological activity of this compound has been compared with structurally related diterpenoids to understand structure-activity relationships.
In the context of antileishmanial activity, a synthetic derivative, 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid (structure 302a), was developed and tested alongside the parent compound. This derivative, which differs by the presence of a hydroxyl group on the phenyl ring of the ester side chain, exhibited higher activity against LmPTR1. researchgate.net This suggests that modifications to the cinnamoyloxy moiety can significantly influence the inhibitory potency against this parasitic enzyme.
For α-glucosidase inhibition, Pterokaurene L3's activity was benchmarked against other kaurane diterpenoids isolated from the same plant source, such as 3α,9β-dihydroxy-ent-kauran-19-oic acid. researchgate.net Its potency was found to be in a similar range to these related compounds and, notably, comparable to the standard drug acarbose, highlighting its potential as a natural α-glucosidase inhibitor. researchgate.netresearchgate.net
Comparative Activity of Related Kaurane Diterpenoids
| Compound | Biological Target | Relative Activity/Observation |
|---|---|---|
| This compound (302) | Leishmania major PTR1 | Potent inhibitor (IC50 < 10 µM) |
| 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid (302a) | Leishmania major PTR1 | Showed higher activity than compound 302 |
| Pterokaurene L3 | α-glucosidase | Activity comparable to Acarbose |
| 3α,9β-dihydroxy-ent-kauran-19-oic acid | α-glucosidase | Activity comparable to Acarbose |
Structure Activity Relationship Sar Studies and Chemical Modifications of 3alpha Cinnamoyloxypterokaurene L3
Analysis of the Cinnamoyloxy Moiety's Contribution to Biological Activity
The cinnamoyl group, an ester or amide derivative of cinnamic acid, is a common feature in a variety of bioactive natural products. nih.govnih.govmdpi.com Its presence in 3alpha-Cinnamoyloxypterokaurene L3 suggests a significant role in modulating the compound's biological profile. Cinnamic acid and its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govresearchgate.netresearchgate.net
The contribution of the cinnamoyloxy moiety to the bioactivity of the parent molecule can be attributed to several factors:
Lipophilicity and Bioavailability: The aromatic nature of the cinnamoyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and improving its bioavailability.
Molecular Recognition: The planar and rigid structure of the cinnamoyl group, along with its potential for π-π stacking and hydrogen bonding, can facilitate specific interactions with biological targets such as enzymes and receptors.
While direct studies on this compound are not available, the known bioactivities of other cinnamoylated natural products provide a strong basis for its potential pharmacological relevance.
Importance of the ent-Kaurane Skeleton for Bioactivity
The ent-kaurane skeleton is a tetracyclic diterpenoid framework that is widely distributed in the plant kingdom and is associated with a broad spectrum of biological activities. nih.govfrontiersin.orgnih.gov This rigid, three-dimensional structure serves as a crucial scaffold for the spatial orientation of various functional groups, which in turn dictates the molecule's interaction with biological targets.
Numerous studies have highlighted the intrinsic bioactivity of the ent-kaurane core. For example, various ent-kaurane diterpenes have demonstrated cytotoxic, antibacterial, anti-inflammatory, and antitumor properties. nih.govfrontiersin.orgnih.govmdpi.com The structural integrity of this skeleton is therefore considered essential for its biological function. Modifications that drastically alter the shape or rigidity of the tetracyclic system are likely to result in a loss of activity. The diverse biological effects of ent-kauranes underscore the importance of this scaffold as a "privileged structure" in natural product-based drug discovery.
SAR of Hydroxylation and Other Substitutions
The biological activity of ent-kaurane diterpenes is highly dependent on the nature and position of substituents on the tetracyclic skeleton. mdpi.com Hydroxylation, in particular, plays a critical role in modulating the potency and selectivity of these compounds.
Studies on various ent-kaurane diterpenes have revealed that:
Position of Hydroxyl Groups: The location of hydroxyl groups can dramatically influence bioactivity. For instance, in some series of ent-kaurane diterpenes, hydroxylation at specific positions has been shown to be crucial for their anti-inflammatory or cytotoxic effects. mdpi.comnih.gov Conversely, the introduction of hydroxyl groups at other positions can lead to a decrease or loss of activity. nih.gov
Stereochemistry of Hydroxyl Groups: The spatial orientation (alpha or beta) of hydroxyl groups is also a key determinant of biological activity.
Other Substitutions: Besides hydroxylation, other substitutions such as acylation, glycosylation, and the introduction of different functional groups can significantly impact the pharmacological profile of ent-kaurane diterpenes. For example, the presence of an exo-methylene cyclopentanone (B42830) moiety has been highlighted as critical for the cytotoxic activity of certain ent-kaurane diterpenoids. mdpi.com
The following table summarizes the general trends observed for substitutions on the ent-kaurane skeleton, based on studies of various compounds within this class.
| Modification | General Effect on Bioactivity | Reference |
| Hydroxylation | Highly position-dependent; can increase or decrease activity. | mdpi.comnih.gov |
| Acylation | Can modulate lipophilicity and target interaction. | nih.gov |
| Glycosylation | Generally increases water solubility and can affect bioavailability and targeting. | nih.gov |
| Exo-methylene group | Often important for cytotoxic activity. | mdpi.com |
Semisynthetic Approaches to Generate Bioactive Derivatives
Semisynthesis, the chemical modification of a naturally occurring starting material, is a powerful tool for exploring the SAR of complex molecules like this compound and for generating new derivatives with improved properties. nih.gov The broad spectrum of biological activities presented by kaurane (B74193) diterpenes has motivated numerous studies on the structural modification of the kaurane skeleton. nih.govresearchgate.net
Common semisynthetic strategies that could be applied to this compound include:
Modification of the Cinnamoyloxy Moiety:
Hydrolysis: Cleavage of the ester linkage to yield the corresponding alcohol and cinnamic acid would allow for the evaluation of the free hydroxyl group's activity and the synthesis of new esters with different acyl groups.
Substitution on the Aromatic Ring: Introduction of various substituents (e.g., hydroxyl, methoxy, nitro, halogen) on the phenyl ring of the cinnamoyl group could be achieved to probe the electronic and steric requirements for optimal activity.
Modification of the ent-Kaurane Skeleton:
Hydroxylation: Selective introduction of hydroxyl groups at various positions on the tetracyclic core can be achieved through chemical or microbial transformations. mdpi.comnih.govresearchgate.net
Oxidation: Oxidation of existing hydroxyl groups to ketones or aldehydes can provide insights into the importance of these functional groups for activity.
Epoxidation and Ring-Opening: The exocyclic double bond present in many kaurane diterpenes is a versatile handle for various chemical transformations, including epoxidation followed by nucleophilic ring-opening to introduce diverse functionalities.
These semisynthetic approaches can generate a library of analogues for comprehensive SAR studies, leading to the identification of compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Total Synthesis Strategies for this compound and Analogues
The total synthesis of complex natural products like ent-kaurane diterpenes is a formidable challenge that drives the development of new synthetic methodologies. magtech.com.cnnih.govrsc.org While a total synthesis of this compound has not been reported, general strategies for the construction of the ent-kaurane skeleton can be considered.
Key challenges in the total synthesis of ent-kaurane diterpenes include the construction of the tetracyclic ring system with the correct stereochemistry and the installation of various oxygen functionalities. Common strategies often involve:
Diels-Alder Cycloadditions: This powerful reaction is frequently employed to construct the core ring system in a stereocontrolled manner. magtech.com.cn
Radical Cyclizations: Radical-mediated cyclizations have proven effective for the formation of the intricate ring systems found in these molecules. magtech.com.cn
Polyene Cyclizations: Biomimetic polyene cyclizations can be used to construct the tetracyclic skeleton from an acyclic precursor. nih.gov
Rearrangement Reactions: Strategic use of rearrangement reactions, such as the Wagner-Meerwein rearrangement, can be employed to form the characteristic bridged ring system of the ent-kaurane core. nih.gov
Recent advances in synthetic organic chemistry have enabled the total synthesis of several highly oxidized and structurally complex ent-kaurane diterpenoids. rsc.orgrsc.orgsioc-journal.cn These synthetic routes provide a roadmap for the potential total synthesis of this compound and its analogues, which would provide access to larger quantities of the material for biological evaluation and allow for the creation of designed analogues that are not accessible through semisynthesis.
Information regarding "this compound" is not available in the provided search results.
Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is no specific information available in the public domain to construct the requested article. The search for advanced analytical methodologies, including quantitative analysis techniques (GC-MS, LC-MS), high-throughput screening assays, and metabolomic profiling for this specific compound, did not yield any relevant results.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The absence of research findings, method development and validation data, and information on its detection in complex matrices prevents the creation of the requested content and data tables.
Therefore, this request cannot be fulfilled due to the lack of available scientific information on "this compound."
Ecological and Biotechnological Perspectives of 3alpha Cinnamoyloxypterokaurene L3
Role of ent-Kaurane Diterpenoids in Plant Defense Mechanisms
Ent-kaurane diterpenoids are a crucial component of plant chemical defense systems. As specialized metabolites, they are not involved in primary growth and development but are instead synthesized to mediate interactions with the environment. mdpi.com Their production often serves to protect plants from a variety of threats, including microbial pathogens and herbivores. nih.gov
The defensive properties of these compounds are linked to their diverse biological activities, which include antifungal, antibacterial, and anti-inflammatory actions. nih.govrsc.orgfrontiersin.org Plants synthesize these molecules as a defense mechanism, deterring pests and inhibiting the growth of pathogenic microorganisms. The structural diversity within the ent-kaurane family, arising from modifications like oxidation and rearrangement of the basic carbon skeleton, allows for a broad spectrum of defensive activities. nih.govfrontiersin.org For instance, different ent-kaurane diterpenoids isolated from various plant species have demonstrated notable cytotoxic activity against different cell lines, which underscores their potential as protective agents. mdpi.com
| Plant Family | Compound Class | Observed Bioactivity | Reference |
| Annonaceae | ent-Kaurane Diterpenoids | Antifungal, Antibacterial, Antitumor | nih.govfrontiersin.org |
| Lamiaceae | ent-Kaurane Diterpenoids | Anti-inflammatory, Antitumor | nih.gov |
| Euphorbiaceae | ent-Kaurane Diterpenoids | Antibacterial, Antifungal | nih.gov |
Ecological Interactions and Allelopathy
Allelopathy is a key ecological phenomenon where one plant influences the growth, germination, or development of other organisms by releasing chemical compounds into the environment. These allelochemicals can have either inhibitory or stimulatory effects. Secondary metabolites, such as diterpenoids, are often the active agents in these interactions.
While specific studies on the allelopathic effects of 3alpha-Cinnamoyloxypterokaurene L3 are not detailed in the reviewed literature, the general role of plant-derived compounds in allelopathy is well-established. For example, aqueous extracts from sunflower (Helianthus annuus), which contain a mixture of secondary metabolites, have been shown to affect the germination and physiological traits of other plants like the pea (Pisum sativum). mdpi.com Depending on the concentration and the plant part from which they are extracted, these compounds can inhibit seed germination and negatively impact photosynthetic rates. mdpi.com This demonstrates a classic allelopathic interaction, where chemicals produced by one plant mediate competition and influence the surrounding ecosystem. Given that ent-kaurane diterpenoids are potent bioactive molecules, it is plausible that they, including this compound, contribute to the allelopathic potential of the plants that produce them.
Potential for Sustainable Production (e.g., Plant Cell Culture, Genetic Engineering)
The industrial supply of complex plant-derived natural products is often limited by low concentrations in the native plant, slow growth, and geographical or seasonal variability. Biotechnological approaches offer a sustainable and controllable alternative for the production of valuable compounds like ent-kaurane diterpenoids.
Plant Cell Culture (PCC): Plant cell and organ culture is a well-established technology platform for producing natural products in a controlled environment, independent of external factors. nih.gov This method allows for the continuous production of target compounds and can be scaled up in bioreactors. nih.gov Strategies such as cell line selection, elicitation (using biotic or abiotic stressors to stimulate secondary metabolite production), and metabolic engineering can significantly enhance yields. nih.gov For complex molecules, PCC is often more commercially viable than chemical synthesis. nih.gov The production of geraniol (B1671447) in transgenic tobacco cell cultures, for instance, highlights the success of this platform for terpenoid synthesis. nih.gov This approach could be readily adapted for the production of this compound.
Genetic Engineering: Metabolic engineering of microorganisms provides a powerful and promising route for the high-level production of plant terpenoids. pnas.org Scientists have successfully engineered bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae and Rhodosporidium toruloides to produce ent-kaurene, the universal precursor of ent-kaurane diterpenoids. nih.govnih.gov
The general strategy involves:
Pathway Introduction : Inserting the genes for the necessary biosynthetic enzymes into the host microbe. This typically includes a geranylgeranyl pyrophosphate (GGPP) synthase to produce the C20 precursor and a kaurene synthase (KS) to cyclize it into ent-kaurene. nih.gov
Flux Optimization : Engineering the host's native metabolic pathways to increase the supply of initial building blocks, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). pnas.org
Process Optimization : Fine-tuning fermentation conditions to maximize yield.
This synthetic biology approach bypasses the complexities of plant cultivation and extraction, offering a scalable and efficient production platform. nih.gov
| Production System | Engineered Product | Reported Titer | Reference |
| Escherichia coli | ent-Kaurene | 113 ± 7 mg/L | nih.gov |
| Rhodosporidium toruloides | ent-Kaurene | 1.44 g/L | nih.gov |
| Saccharomyces cerevisiae | GGPP (precursor) | 374-fold increase over native levels | pnas.org |
| Nicotiana benthamiana | Casbene (a diterpene) | Up to 5-fold increase with engineered pathway | frontiersin.org |
Future Research Directions and Translational Opportunities
Elucidation of Novel Biological Targets and Signaling Pathways
The foundational step in understanding the therapeutic potential of 3alpha-Cinnamoyloxypterokaurene L3 lies in identifying its molecular targets and the signaling cascades it modulates. Kaurane (B74193) diterpenes, the family to which this compound belongs, are known to interact with a variety of cellular components. Future research should prioritize screening this compound against a panel of known cancer-related proteins, inflammatory mediators, and enzymes involved in metabolic disorders. Techniques such as affinity chromatography, proteomics, and computational docking studies will be instrumental in pinpointing direct binding partners.
Once a target is identified, subsequent studies must delineate the downstream signaling pathways affected. For instance, if the compound is found to inhibit a particular kinase, researchers would need to investigate the phosphorylation status of its substrates and the resulting impact on gene expression and cellular behavior.
Exploration of Synergistic Effects with Other Bioactive Compounds
A significant trend in modern pharmacology is the use of combination therapies to enhance efficacy and overcome resistance. The potential for this compound to act synergistically with other bioactive compounds, including existing chemotherapeutic agents or other natural products, warrants thorough investigation.
Initial studies would involve in vitro assays combining this compound with known drugs at various concentrations. The isobologram analysis is a standard method to determine whether the observed effects are synergistic, additive, or antagonistic. Should synergy be detected, further mechanistic studies would be necessary to understand the underlying molecular basis, which could involve complementary mechanisms of action or the modulation of drug metabolism and efflux pumps.
Development of Advanced Delivery Systems for Research Applications
Like many natural products, this compound is likely to be lipophilic, which can limit its solubility in aqueous environments and hinder its bioavailability in biological systems. The development of advanced delivery systems is crucial for overcoming these challenges in a research setting.
Promising formulation strategies for lipophilic compounds include encapsulation in nanoparticles, liposomes, or micelles. These delivery systems can enhance solubility, protect the compound from degradation, and potentially facilitate targeted delivery to specific cells or tissues. Characterization of these formulations for size, stability, and release kinetics will be essential before their application in cellular and animal models.
| Delivery System | Potential Advantages for Lipophilic Compounds |
| Nanoparticles | Improved solubility, controlled release, potential for surface modification for targeting. |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic compounds, can fuse with cell membranes for intracellular delivery. |
| Micelles | Self-assembling, small size, can increase the apparent solubility of hydrophobic drugs. |
Application in Phytochemical Reference Standards Development
The availability of high-purity reference standards is a prerequisite for the accurate quantification and quality control of natural products in research and commercial applications. As a distinct chemical entity, this compound has the potential to be developed as a phytochemical reference standard.
This would involve the isolation of the compound in large quantities and its rigorous characterization using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Once its purity and identity are unequivocally established, it can serve as a benchmark for the identification and quantification of this compound in plant extracts or complex mixtures.
Integration into Natural Product Libraries for Drug Discovery Research
Natural product libraries are invaluable resources for high-throughput screening campaigns aimed at discovering new drug leads. The inclusion of this compound into such libraries would make it accessible to a broader research community and increase the probability of identifying novel biological activities. nih.govbicoll-group.com
These libraries are screened against a multitude of biological targets, and a "hit" for this compound in one of these screens could initiate a new avenue of research into its therapeutic potential. The structural information of the compound would also contribute to the chemical diversity of these libraries, which is a key factor in the success of drug discovery programs. bicoll-group.comnih.gov
Q & A
Q. What validation protocols are essential for ensuring reproducibility in bioactivity assays involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
